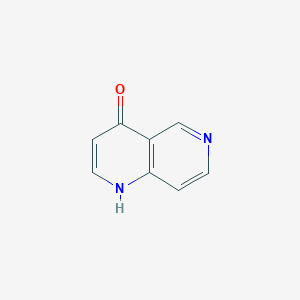1,6-Naphthyridin-4-OL
CAS No.: 5268-38-2
Cat. No.: VC2028267
Molecular Formula: C8H6N2O
Molecular Weight: 146.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5268-38-2 |
|---|---|
| Molecular Formula | C8H6N2O |
| Molecular Weight | 146.15 g/mol |
| IUPAC Name | 1H-1,6-naphthyridin-4-one |
| Standard InChI | InChI=1S/C8H6N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h1-5H,(H,10,11) |
| Standard InChI Key | WFLDCLHOLPDVCP-UHFFFAOYSA-N |
| SMILES | C1=CNC2=C(C1=O)C=NC=C2 |
| Canonical SMILES | C1=CNC2=C(C1=O)C=NC=C2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
1,6-Naphthyridin-4-OL features a bicyclic system with two nitrogen atoms positioned at the 1 and 6 locations of the naphthyridine core, along with a hydroxyl group at position 4. It can exist in tautomeric forms, sometimes represented as 1,6-Naphthyridin-4(1H)-one. The compound belongs to the broader naphthyridine family, which consists of fused pyridine rings containing two nitrogen atoms in various positions .
Physical and Chemical Properties
The compound has a molecular formula of C8H6N2O. While specific data for 1,6-Naphthyridin-4-OL is limited in the provided search results, we can draw comparisons with related compounds such as 5,7-dichloro-1,6-naphthyridin-4-ol and 1,5-naphthyridin-4-ol to understand its likely properties.
Table 1: Comparative Properties of Naphthyridin-4-OL Isomers and Derivatives
| Property | 1,6-Naphthyridin-4-OL (estimated) | 5,7-dichloro-1,6-naphthyridin-4-ol | 1,5-Naphthyridin-4-ol |
|---|---|---|---|
| Molecular Formula | C8H6N2O | C8H4Cl2N2O | C8H6N2O |
| Molecular Weight | ~160 g/mol | 215.033 g/mol | ~160 g/mol |
| CAS Number | Not specified | 1443378-52-6 | 5423-54-1 |
| Alternative Names | 1,6-Naphthyridin-4(1H)-one | 5,7-dichloro-1,6-naphthyridin-4-ol | 1,5-Naphthyridin-4(1H)-one |
Synthesis Methods
Thermoselective Reactions
Wamhoff and colleagues have reported thermoselective reactions utilizing α-acetyl γ-butyrolactone with 2-aminopyridines, which represents a potential synthetic route to naphthyridine derivatives .
One-Pot Multicomponent Synthesis
An efficient one-pot, three-component procedure has been developed for preparing more complex pyrimido[4,5-b] naphthyridin-4(1H)-one derivatives. This method involves the reaction between 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-ones, aromatic aldehydes, and 1-benzylpiperidin-4-one .
Table 2: Yield of Pyrimido[4,5-b] naphthyridin-4(1H)-one Derivatives from One-Pot Synthesis
| Entry | Aryl Group (Ar) | Product | Yield (%) |
|---|---|---|---|
| 1 | C6H5 | 4a | 89 |
| 2 | 4-MeOC6H4 | 4b | 75 |
| 3 | 3,4-(MeO)2C6H2 | 4c | 89 |
| 4 | 3,4,5-(MeO)3C6H2 | 4d | 90 |
| 5 | 4-FC6H4 | 4e | 75 |
| 6 | 2,4-F2C6H3 | 4f | 90 |
| 7 | 4-F3CC6H4 | 4g | 87 |
| 8 | 4-O2NC6H4 | 4h | 90 |
Structure-Activity Relationship (SAR) Studies
Core Structural Requirements
The naphthyridine core structure exhibits specific requirements for biological activity. Research has shown that the "acceptor–donor–acceptor" binding motif of the 7-substituted-1,6-naphthyridin-8-ol core is critical for maintaining activity . Modifications that disrupt this arrangement typically result in loss of biological function.
Effect of Nitrogen Positioning
Studies with naphthyridine derivatives have demonstrated that the position of nitrogen atoms in the bicyclic system is crucial for biological activity. For example, deletion of naphthyridine N-6 led to increased toxicity to host cells, while deletion of naphthyridine N-1 resulted in complete loss of antiparasitic activity .
Impact of Substituents
Various substituents on the naphthyridine scaffold can significantly modulate biological activity and physicochemical properties:
-
Triazole replacement with oxadiazole led to loss of activity in antileishmanial derivatives
-
Bioisosteric replacement of triazole with amide had limited effect on potency
-
Different substituents on aryl groups attached to the naphthyridine core influenced reaction yields but had varying effects on biological activity
Table 3: Effect of Structural Modifications on Naphthyridine Derivatives
Pharmacokinetic Considerations
Metabolism and Clearance
Naphthyridine derivatives can exhibit varying pharmacokinetic profiles. For example, compound 16 from an antileishmanial series showed promising in vitro pharmacological properties but was rapidly cleared from blood in animal studies, with unbound concentrations exceeding EC99 only during the first hour post-dose .
Glucuronidation
Metabolic studies of certain naphthyridine derivatives have revealed glucuronidation as a significant metabolic pathway, likely occurring at phenolic OH or triazole N–H positions . This metabolism can significantly impact in vivo efficacy by reducing the duration of exposure above therapeutic concentrations.
Table 4: Pharmacokinetic Parameters of a Naphthyridine Derivative (Compound 16)
| Parameter | Day 1 | Day 5 |
|---|---|---|
| AUC (0–t) (μM min) | 1236 | 606 |
| Cmax (μM) | 25.2 | 4.2 |
| Tmax (h) | 0.5 | 0.5 |
Recent Developments and Future Directions
Medicinal Chemistry Advances
Recent research has focused on optimizing the properties of naphthyridine derivatives for various therapeutic applications. Efforts to improve metabolic stability, reduce toxicity, and enhance target specificity continue to drive the development of novel 1,6-naphthyridine-based drug candidates .
Structure-Based Drug Design
The understanding of structure-activity relationships within the naphthyridine scaffold has enabled more rational design approaches. The identification of key structural features necessary for specific biological activities has facilitated the development of more potent and selective compounds .
Novel Therapeutic Applications
The versatility of the 1,6-naphthyridine scaffold continues to inspire exploration of new therapeutic domains. Recent investigations into their potential as coronavirus protease inhibitors represent an emerging application that could prove significant in addressing viral pandemic threats .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume